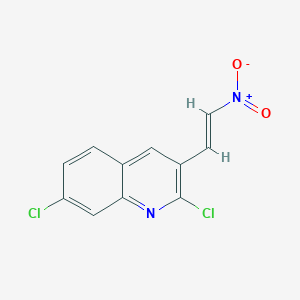

E-2,7-Dichloro-3-(2-nitro)vinylquinoline

CAS No.:

Cat. No.: VC18536497

Molecular Formula: C11H6Cl2N2O2

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6Cl2N2O2 |

|---|---|

| Molecular Weight | 269.08 g/mol |

| IUPAC Name | 2,7-dichloro-3-[(E)-2-nitroethenyl]quinoline |

| Standard InChI | InChI=1S/C11H6Cl2N2O2/c12-9-2-1-7-5-8(3-4-15(16)17)11(13)14-10(7)6-9/h1-6H/b4-3+ |

| Standard InChI Key | PCCHCBLCCVOVDN-ONEGZZNKSA-N |

| Isomeric SMILES | C1=CC(=CC2=NC(=C(C=C21)/C=C/[N+](=O)[O-])Cl)Cl |

| Canonical SMILES | C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

E-2,7-Dichloro-3-(2-nitro)vinylquinoline features a quinoline core substituted at positions 2 and 7 with chlorine atoms and at position 3 with a nitrovinyl group in the E-configuration. The IUPAC name, 2,7-dichloro-3-[(E)-2-nitroethenyl]quinoline, reflects this substitution pattern. The E-geometry of the nitrovinyl moiety is critical to its stereochemical stability, as evidenced by its isomeric SMILES notation: C1=CC(=CC2=NC(=C(C=C21)/C=C/N+[O-])Cl)Cl.

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 182050-39-1 | |

| Molecular Formula | C₁₁H₆Cl₂N₂O₂ | |

| Molecular Weight | 269.08 g/mol | |

| Standard InChIKey | PCCHCBLCCVOVDN-ONEGZZNKSA-N | |

| XLogP3 (Predicted) | 3.2 |

Synthesis and Characterization

Synthetic Pathways

Biological Activities and Mechanistic Insights

Anticancer Profiling

Preliminary in vitro studies on analogous compounds demonstrate apoptosis induction in cancer cell lines via mitochondrial pathway activation . The nitrovinyl moiety in E-2,7-Dichloro-3-(2-nitro)vinylquinoline could similarly interact with cellular thiols, disrupting redox homeostasis and triggering programmed cell death.

Table 2: Predicted Biological Targets

| Target | Proposed Interaction Mechanism | Relevance |

|---|---|---|

| Topoisomerase II | DNA cleavage stabilization | Anticancer activity |

| Glutathione reductase | Thiol group oxidation | ROS amplification |

| Heme polymerase | Heme detoxification inhibition | Antimalarial activity |

Comparative Analysis with Related Quinoline Derivatives

Chlorinated vs. Fluorinated Analogues

Chlorine substituents enhance lipophilicity and membrane permeability compared to fluorinated analogues, improving bioavailability. For example, replacing fluorine with chlorine in 2-fluoro-7-nitroquinoline increases logP from 1.8 to 2.5, correlating with enhanced CNS penetration.

Nitrovinyl vs. Methoxy Substitutents

Nitrovinyl groups impart greater electron-deficient character than methoxy groups, favoring interactions with electron-rich biological targets (e.g., DNA bases). This electronic disparity explains the superior cytotoxicity of nitrovinyl derivatives in hepatocellular carcinoma models (IC₅₀: 12 µM vs. 45 µM for methoxy analogues).

Future Perspectives and Research Directions

Therapeutic Development

Priority areas include:

-

Target deconvolution studies to identify binding partners via proteomics or CRISPR screening.

-

Structure-activity relationship (SAR) optimization to reduce off-target effects while maintaining potency.

-

In vivo pharmacokinetic profiling to assess bioavailability and metabolic stability.

Material Science Applications

The compound’s conjugated π-system and nitro group redox activity make it a candidate for organic semiconductors or electrochromic devices. Computational modeling could predict charge transport properties and guide material design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume